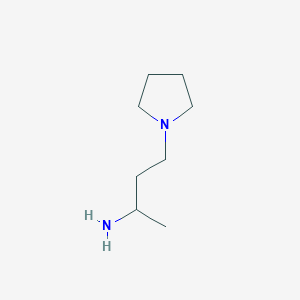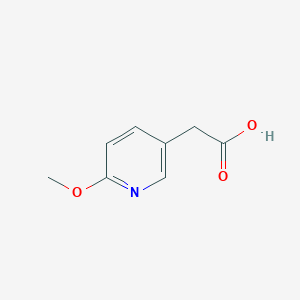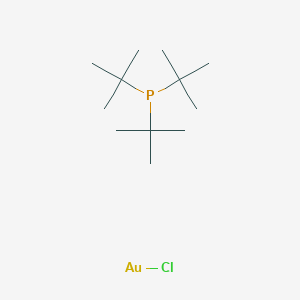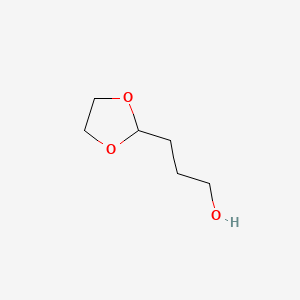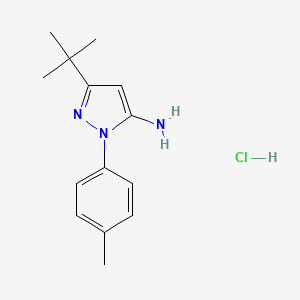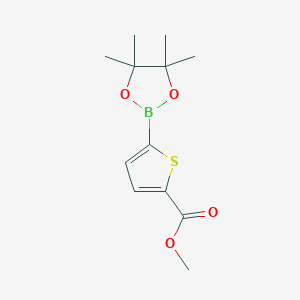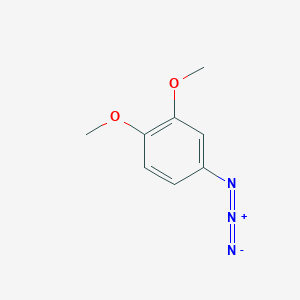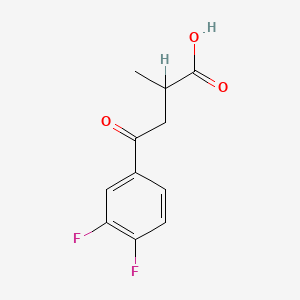
4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of 3,4-Difluorophenylboronic acid involves various reactions such as Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .
Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2 . The average mass is 157.911 Da and the monoisotopic mass is 158.035065 Da .
Chemical Reactions Analysis
3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .
Physical And Chemical Properties Analysis
The properties of 3,4-Difluorophenylboronic acid include a melting point of 305-310 °C (lit.) . The compound has a linear formula of F2C6H3B(OH)2 .
科学的研究の応用
Vibrational and Molecular Structure Studies
4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid and its derivatives have been extensively studied for their vibrational and molecular structures. Investigations using techniques like FT-IR, NMR, and X-ray diffraction have been instrumental in understanding the molecular structure and vibrational characteristics of these compounds. These studies also include the analysis of hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the stability and reactivity of the molecule (Raju et al., 2015).
Docking and Biological Activity Studies
Molecular docking studies have revealed the potential biological activities of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid derivatives. For instance, these compounds have been shown to inhibit Placenta growth factor (PIGF-1), suggesting their pharmacological importance. These studies combine spectroscopic data with theoretical calculations, offering a comprehensive view of the compound's reactivity and biological potential (Vanasundari et al., 2018).
Synthesis and Antiinflammatory Activity
The synthesis of analogs of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid and their evaluation for antiinflammatory activities is a significant area of research. Studies have shown that these analogs, despite their varied structural modifications, did not reach the activity level of the standard compounds in this class (Kuchař et al., 1995).
Biosynthesis in Bacteria and Fungi
Research into the biosynthesis of ethylene from methionine has identified 4-methylthio-2-oxobutanoate, a structurally similar compound to 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid, as a putative intermediate in this pathway in various bacteria and fungi. This discovery is vital for understanding the metabolic pathways involving these compounds (Billington et al., 1979).
Crystal Structure Analysis
The crystal structure analysis of compounds similar to 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid provides insights into the molecular geometry and stability of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals (Nayak et al., 2014).
Antioxidant Properties
Investigations into the antioxidant properties of derivatives of 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid have shown promising results. These studies provide a foundation for developing new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Stanchev et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 4-Fluorophenylboronic acid, indicates that it is combustible and harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
特性
IUPAC Name |
4-(3,4-difluorophenyl)-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6(11(15)16)4-10(14)7-2-3-8(12)9(13)5-7/h2-3,5-6H,4H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULAEUGQEJLYAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438586 |
Source


|
| Record name | 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191018-57-2 |
Source


|
| Record name | 4-(3,4-Difluorophenyl)-2-methyl-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

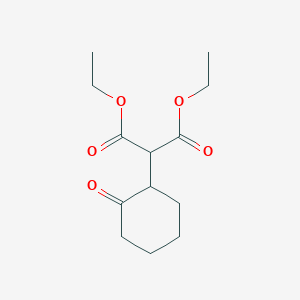
![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)

